molecular formula C17H27NO3 B196126 Nordihydrocapsaicin CAS No. 28789-35-7

Nordihydrocapsaicin

Cat. No. B196126
CAS RN: 28789-35-7
M. Wt: 293.4 g/mol
InChI Key: VQEONGKQWIFHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy solid . It is an irritant and accounts for about 7% of the total capsaicinoids mixture. It has about half the pungency of capsaicin .


Synthesis Analysis

The synthesis of Nordihydrocapsaicin is related to the capsaicinoids biosynthesis in the Capsicum genus . The segregation of three capsaicinoids (capsaicin, dihydrocapsaicin, and nordihydrocapsaicin) was analyzed in an interspecific cross between a mildly pungent C. annuum and a very pungent C. frutescens .


Molecular Structure Analysis

Nordihydrocapsaicin has a molecular formula of C17H27NO3 . Its molecular weight is 293.4 g/mol . The IUPAC name is N - [ (4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide .


Physical And Chemical Properties Analysis

Nordihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy solid . Its molecular weight is 293.4 g/mol .

Scientific Research Applications

  • Glycosylation Studies : Cultured cells of Catharanthus roseus were used to glycosylate capsaicin and 8-nordihydrocapsaicin, producing several biotransformation products. This research highlights the potential for modifying capsaicinoids for different applications (Shimoda et al., 2007).

  • Pharmacokinetics : A study developed a liquid chromatography-mass spectrometry method for determining nordihydrocapsaicin in rabbit plasma, essential for understanding its pharmacokinetics and potential therapeutic applications (Lin et al., 2014).

  • Extraction from Capsicum Species : Research on the extraction of capsaicinoids from various Capsicum species cultivated in Romania found nordihydrocapsaicin among the extracted compounds, indicating its natural occurrence and potential for extraction from different pepper varieties (Stoica et al., 2015).

  • TRPV1 Receptor Antagonists : A study on halogenated derivatives of nordihydrocapsaicin found these compounds acted as antagonists for the TRPV1 receptor, which is significant in the study of pain and inflammation (Appendino et al., 2003).

  • Capsaicin Oligosaccharide Synthesis : Research involving the enzymatic synthesis of capsaicin and 8-nordihydrocapsaicin oligosaccharides highlights the potential for creating water-soluble capsaicinoids (Hamada et al., 2001).

  • Pharmacological and Physiological Effects : A comprehensive study on capsaicinoids, including nordihydrocapsaicin, emphasized their multiple pharmacological effects such as analgesia, anticancer, anti-inflammatory, and anti-obesity activities (Luo et al., 2011).

  • Ultrasound-Assisted Extraction : Research developed a method for the extraction of capsaicinoids, including nordihydrocapsaicin, from hot peppers using ultrasound-assisted extraction, indicating an efficient extraction technique (Barbero et al., 2008).

  • Chemical Constitution : Studies on the chemical structure of nordihydrocapsaicin established its constitution as N-(4-hydroxy-3-methoxybenzyl)-7-methyloctanamide, providing foundational knowledge for further research (Kosuge & Furuta, 1970).

  • Capsaicinoids Content in Capsicum chinense : Research using ultra-high-performance liquid chromatography found significant nordihydrocapsaicin content in Capsicum chinense extracts and explored their pharmacological potentials (Bhandari et al., 2021).

  • Glycosylation by Eucalyptus perriniana Cells : This study showed the glycosylation of nordihydrocapsaicin by Eucalyptus perriniana cells, indicating potential applications in modifying capsaicinoids for different uses (Sato et al., 2012).

  • Weight-Loss Formulations : Research on the synthesis of capsaicin and 8-nordihydrocapsaicin glycosides explored their potential as weight-loss formulations, indicating their inhibitory effects on high-fat-diet-induced weight gain in mice (Katsuragi et al., 2010).

Safety And Hazards

Nordihydrocapsaicin is considered very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Capsaicin, a related compound, has been extensively studied for its numerous biological effects, including anti-carcinogenic, anti-inflammatory, antioxidant, and anti-obesity properties . Therefore, Nordihydrocapsaicin may also have potential for future research in these areas .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEONGKQWIFHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042217
Record name Nordihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Nordihydrocapsaicin

CAS RN

28789-35-7
Record name Nordihydrocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28789-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nordihydrocapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028789357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28789-35-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORDIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF657P8DA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 61 °C
Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nordihydrocapsaicin
Reactant of Route 2
Reactant of Route 2
Nordihydrocapsaicin
Reactant of Route 3
Reactant of Route 3
Nordihydrocapsaicin
Reactant of Route 4
Reactant of Route 4
Nordihydrocapsaicin
Reactant of Route 5
Reactant of Route 5
Nordihydrocapsaicin
Reactant of Route 6
Reactant of Route 6
Nordihydrocapsaicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.